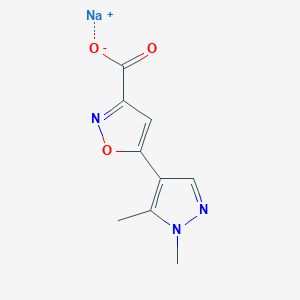

Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named sodium;5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate according to IUPAC rules. Key components of the name include:

- Sodium : Indicates the counterion of the carboxylate group.

- 1,5-Dimethyl-1H-pyrazol-4-yl : Specifies a pyrazole ring substituted with methyl groups at positions 1 and 5, linked via its 4-position.

- 1,2-Oxazole-3-carboxylate : Denotes an isoxazole ring (positions 1 and 2 for oxygen and nitrogen) with a carboxylate group at position 3.

The CAS Registry Number is 1147201-50-0 , uniquely identifying this compound in chemical databases.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1147201-50-0 |

| IUPAC Name | Sodium;5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylate |

| Molecular Formula | C₉H₈N₃NaO₃ |

| Molecular Weight | 229.17 g/mol |

Structural Elucidation: Pyrazole-Isoxazole Hybrid Heterocyclic System

The molecule comprises two fused heterocyclic systems:

- Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). Substituents include:

- A methyl group at position 1 (N-methyl).

- A methyl group at position 5 (C-methyl).

- Isoxazole Ring : A five-membered ring containing oxygen at position 1 and nitrogen at position 2. The carboxylate group (-COO⁻Na⁺) is attached to position 3.

The two rings are connected via a single bond between the 4-position of the pyrazole and the 5-position of the isoxazole (Figure 1). This hybrid structure enables conjugation between the π-electron systems of both rings, enhancing stability.

Table 2: Ring System Comparison

| Feature | Pyrazole Ring | Isoxazole Ring |

|---|---|---|

| Heteroatoms | N1, N2 | O1, N2 |

| Substituents | 1-Me, 5-Me | 3-COO⁻Na⁺ |

| Aromaticity | Yes (6 π-electrons) | Yes (6 π-electrons) |

| Resonance Contributors | 2 major forms | 3 major forms |

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomerism in the Pyrazole-Isoxazole System

- Pyrazole Tautomerism : The pyrazole ring typically exhibits annular tautomerism, where the hydrogen atom shifts between N1 and N2. However, the 1-methyl group locks the hydrogen at N2, preventing tautomeric interconversion.

- Isoxazole Stability : The isoxazole ring does not exhibit tautomerism due to its fixed heteroatom positions (O1 and N2). Its stability arises from resonance delocalization of the lone pairs on oxygen and nitrogen.

Resonance Contributions

- Pyrazole Ring :

- Isoxazole Ring :

Table 3: Key Resonance Contributors

| System | Major Contributors |

|---|---|

| Pyrazole | |

| Isoxazole | |

| Carboxylate |

Properties

IUPAC Name |

sodium;5-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3.Na/c1-5-6(4-10-12(5)2)8-3-7(9(13)14)11-15-8;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPKDZDULUHQRF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC(=NO2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole with isoxazole-3-carboxylic acid under basic conditions to form the desired product. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazole rings, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 217.17 g/mol. Its structure features a pyrazole ring fused to an isoxazole, which contributes to its biological activity.

Medicinal Chemistry

Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. The compound’s structure allows it to interact with specific receptors and enzymes involved in disease processes.

- Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammation. The inhibition of NAAA is promising for managing inflammatory conditions by preserving endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties .

Anticancer Research

Research indicates that compounds with similar structural motifs can act as tissue-selective androgen receptor modulators (SARMs). This compound may play a role in cancer therapy, particularly for androgen receptor-dependent cancers such as prostate cancer.

- Data Table: Anticancer Activity

| Compound Name | Mechanism of Action | Cancer Type | Reference |

|---|---|---|---|

| This compound | Androgen receptor modulation | Prostate cancer | |

| Other Pyrazole Derivatives | NAAA inhibition | Inflammatory cancer types |

Neuroscience Research

The compound's ability to modulate neurotransmitter systems makes it a candidate for studying neuroprotective effects and potential treatments for neurodegenerative diseases.

Potential Applications in Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. This adaptability is crucial for the development of new drugs targeting various conditions.

Structure–Activity Relationship (SAR) Studies

Ongoing SAR studies are essential for optimizing the efficacy and safety profiles of this compound derivatives. Insights from these studies can lead to the identification of more potent analogs with improved bioavailability.

Mechanism of Action

The mechanism of action of Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a class of 5-membered heterocycles with fused aromatic rings. Key structural analogs include:

Key Differences :

- Ionic vs. Neutral Forms : SNX-111’s sodium carboxylate group improves solubility compared to the free carboxylic acid analog, which may exhibit lower bioavailability due to poor dissolution .

- Reactivity : Sulfonyl chloride derivatives (e.g., 5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride) are highly reactive, limiting their direct therapeutic use but making them valuable synthetic intermediates .

- Biological Specificity : SNX-111 is uniquely documented as a DGAT2 inhibitor, whereas other analogs lack explicit mechanistic data in the provided evidence .

Pharmacological and Clinical Comparisons

- SNX-111 : Reduces triglycerides (30–40% in trials), cholesterol (15–20%), and blood glucose (10–15% in diabetics). Common side effects include gastrointestinal disturbances (e.g., diarrhea, nausea) .

- 3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid: No clinical data available; its free acid form may require formulation adjustments for therapeutic use .

- Other Pyrazole Derivatives : Compounds like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid exhibit antioxidant properties but lack DGAT2 specificity .

Biological Activity

Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS No. 1147201-50-0) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique dual-ring structure that combines an isoxazole and a pyrazole moiety. This structural configuration is known to enhance its biological activity and allows for various modifications that can optimize its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N3NaO3 |

| Molecular Weight | 229.17 g/mol |

| CAS Number | 1147201-50-0 |

| Purity | >95% |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization processes to form the pyrazole and isoxazole rings. Various synthetic routes have been explored to improve yield and purity while minimizing environmental impact.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compounds with similar structures displayed IC50 values in the range of micromolar concentrations against breast cancer (MCF7) and lung cancer (A549) cell lines .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | < 20 |

| This compound | A549 | < 30 |

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Mechanism

In a study focusing on the compound's mechanism of action, it was observed that this compound effectively reduced edema in animal models by modulating the NF-kB signaling pathway, which is crucial for inflammatory responses .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and a half-life conducive to maintaining therapeutic levels in vivo.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate with high yield and purity?

- Methodological Answer : Optimize reaction conditions using ethanol or methanol/glacial acetic acid mixtures under sonication, as demonstrated for analogous pyrazole-isoxazole hybrids. Monitor reaction progress via TLC and purify via flash chromatography (silica gel, gradient elution with dichloromethane/methanol). Characterize intermediates and final products using -NMR, -NMR, and ESI-MS to confirm structural integrity .

Q. How can the purity and crystallinity of this compound be validated post-synthesis?

- Methodological Answer : Perform elemental analysis (C, H, N) to confirm stoichiometry. Use differential scanning calorimetry (DSC) or melting point determination to assess crystallinity. For detailed crystal structure analysis, employ single-crystal X-ray diffraction with SHELXL for refinement and ORTEP-III for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the pyrazole-isoxazole core?

- Methodological Answer : Utilize -NMR to analyze proton environments near substituents (e.g., methyl groups at pyrazole C-1 and C-5). IR spectroscopy identifies carboxylate stretching vibrations (~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like dihydrofolate reductase (DHFR)?

- Methodological Answer : Perform molecular docking using AutoDock Vina or Schrödinger Suite. Generate a grid box around the DHFR active site (PDB: 1KMS) and calculate binding energies. Validate docking poses by analyzing hydrogen bonds (e.g., between the carboxylate group and Arg) and hydrophobic interactions. Compare results with reference inhibitors (e.g., doxorubicin) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

- Methodological Answer : Conduct graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., or ). Use Mercury software to quantify bond distances and angles. Correlate packing motifs with solubility and thermal stability .

Q. How do substituents influence bioavailability and membrane permeation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.